Benzyloxycarbonyl-Val-Ala-Asp-Fluoromethylketone (z-VAD-fmk) is a widely used research tool classified as a broad-spectrum caspase inhibitor. [, , , , , , , , , , , , , , , , , , , ] It acts by irreversibly binding to the active site of caspases, preventing their enzymatic activity. [, , ] Caspases are a family of cysteine proteases that play a crucial role in the execution of programmed cell death, also known as apoptosis. [, , , , , , , , , ] Due to its ability to inhibit caspases, z-VAD-fmk is extensively employed in studies investigating the role of apoptosis in various biological processes and disease models.
Z-VAD-FMK is synthesized from the peptide sequence Val-Ala-Asp, which is modified by the addition of a benzyloxycarbonyl group and a fluoromethylketone moiety. It belongs to the class of peptide aldehydes and fluoromethyl ketones, which are widely used in biochemical research to study apoptotic pathways and caspase activity. The compound's primary application lies in its use as a tool for investigating apoptosis in various biological systems, including human T cells and neuronal cells .
The synthesis of benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone involves several key steps:
The molecular structure of benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone can be described as follows:
The compound exhibits a specific conformation that allows it to fit into the active site of caspases, thus inhibiting their activity effectively.
Benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone primarily participates in reactions involving:
The mechanism of action for benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone involves:
Key physical and chemical properties of benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone include:
Benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone has several significant applications in scientific research:
The systematic IUPAC name for Z-VAD-FMK is N-(Benzyloxycarbonyl)-L-valyl-L-alanyl-N-[(1S)-3-fluoro-1-(methoxycarbonyl)-2-oxopropyl]-L-aspartamide. This nomenclature precisely defines:
Stereoisomerism is critical: The biological activity depends entirely on the L-configured amino acids. The DL-Asp variant (present in some commercial products) exhibits reduced potency due to loss of stereospecific binding to caspases [7] [8]. The O-methyl ester modification (Asp(OMe)) creates a chiral center but retains configuration during synthesis [3] [6].
Z-VAD-FMK (C₂₂H₃₀FN₃O₇; MW 467.49 g/mol) integrates distinct functional domains [1] [3] [6]:
Table 1: Core Structural Domains of Z-VAD-FMK
Domain | Structural Elements | Functional Role |
---|---|---|
N-terminal (Z-group) | Benzyloxycarbonyl (C₆H₅CH₂OC(=O)-) | Enhances cell permeability; blocks aminopeptidases |
Peptide backbone | L-Val-L-Ala-L-Asp(OMe) | Caspase recognition sequence (P4-P1) |
C-terminal warhead | -Asp(OMe)-CH₂F (fluoromethylketone) | Irreversible caspase inhibitor |
Key reactive features:
Synthesis proceeds via solid-phase peptide synthesis (SPPS) with Fmoc/tBu strategy:
The O-methyl ester (OMe) is not a prodrug but a deliberate modification: It prevents intramolecular cyclization, enhances stability at physiological pH, and increases logP by ~0.8 units versus free aspartate [3] [4]. The FMK group’s electrophilicity (kᵢₙₕᵢᵦᵢₜₒᵣ/Kᵢ ≈ 10⁴ M⁻¹s⁻¹ for caspase-3) balances potency with reduced off-target reactivity compared to chloromethylketones [2] [6].
Z-VAD-FMK exhibits complex solution behavior:
Table 2: Physicochemical Properties in Biological Matrices
Parameter | Conditions | Value |
---|---|---|
Solubility | DMSO | >20 mg/mL |
Ethanol (100%) | ~1.3 mg/mL | |
Aqueous buffers (pH 7.4) | Insoluble | |
Stability | Solid (-20°C, desiccated) | >12 months |
DMSO stock (-20°C) | 3-6 months (light-sensitive) | |
Aqueous solutions | <24 hours (hydrolysis) |
Critical handling notes:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7